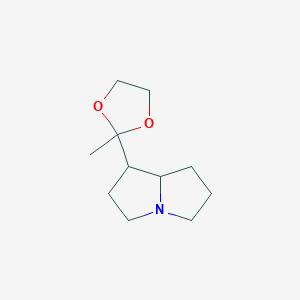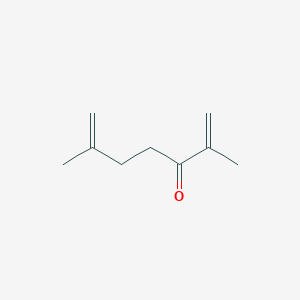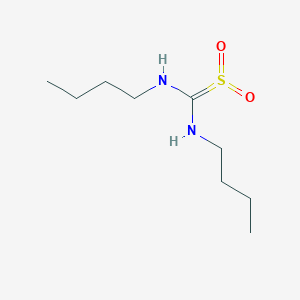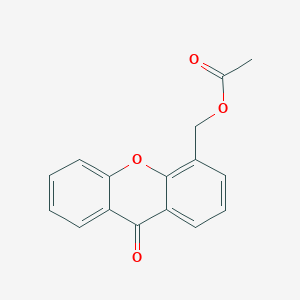
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is a chemical compound that features a unique structure combining a dioxolane ring and a pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine typically involves the formation of the dioxolane ring followed by the construction of the pyrrolizine ring. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The pyrrolizine ring can then be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the pyrrolizine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another compound with a methyl-substituted dioxolane ring.
1,3-Dioxolan-2-one: A compound with a dioxolane ring and a carbonyl group.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)hexahydro-1H-pyrrolizine is unique due to its combination of a dioxolane ring and a pyrrolizine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields.
Propriétés
Numéro CAS |
88001-40-5 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dioxolan-2-yl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C11H19NO2/c1-11(13-7-8-14-11)9-4-6-12-5-2-3-10(9)12/h9-10H,2-8H2,1H3 |
Clé InChI |
DEXBFLDQBCCXJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2CCN3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)



![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)




![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
